REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([OH:15])=O.[CH3:16][N:17](C)C=O.S(Cl)(Cl)=O.CN>ClCCCl.C(O)C>[CH3:16][NH:17][C:13]([C:3]1[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][O:6][C:2]=1[CH3:1])=[O:15]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
146 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux until a clear, yellow solution
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
ADDITION
|
Details
|
The suspension is poured onto methylene chloride
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This yields 52.3 g (99%) of the title compound as light brown solid, which is used for further reaction without purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CNC(=O)C=1C(=NOC1C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |